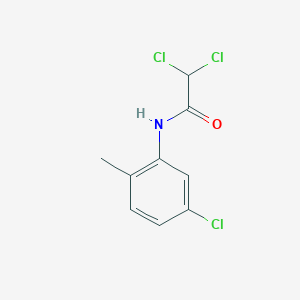

2,2-dichloro-N-(5-chloro-2-methylphenyl)acetamide

Description

Contextualization of Substituted Acetamides in Contemporary Chemical Science

Substituted acetamides, particularly N-phenylacetamide (acetanilide) derivatives, represent a cornerstone in organic and medicinal chemistry. nih.govebi.ac.uk The amide functional group is a fundamental structural motif in countless biologically active molecules and synthetic materials. The stability of the amide bond, combined with its capacity for hydrogen bonding, makes it a critical component in the design of new pharmaceuticals, agrochemicals, and polymers. rsc.org

In medicinal chemistry, the N-phenylacetamide scaffold is found in a wide array of therapeutic agents. rsc.org The substitution pattern on the phenyl ring and the nature of the acyl group can be systematically varied to modulate a compound's biological activity, a core principle of drug discovery. nih.gov Researchers actively synthesize and study novel derivatives to explore structure-activity relationships (SAR), aiming to enhance efficacy and selectivity for biological targets. Furthermore, chloroacetamides, a subset of this class, are recognized as important intermediates and building blocks in organic synthesis, prized for their reactivity which allows for the construction of more complex molecular architectures. rsc.orgnih.govekb.eg The study of these compounds contributes significantly to the development of new synthetic methodologies and the discovery of molecules with novel properties. nih.govresearchgate.net

Rationale for In-Depth Academic Investigation of 2,2-dichloro-N-(5-chloro-2-methylphenyl)acetamide

While specific research focusing exclusively on this compound is not extensively documented in public literature, the rationale for its investigation can be inferred from the study of analogous compounds. The motivation for synthesizing and characterizing a novel molecule with this specific substitution pattern stems from several key areas of chemical inquiry:

Fundamental Structural Chemistry: The synthesis of a novel compound provides an opportunity to study its fundamental molecular structure and conformation. Determining the precise three-dimensional arrangement of atoms through techniques like X-ray crystallography offers insights into bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding), which govern the material's bulk properties.

Development of Synthetic Intermediates: Molecules like this compound can serve as valuable intermediates in multi-step synthetic pathways. The reactive dichloromethyl group and the functionalized aromatic ring provide multiple sites for further chemical modification, potentially leading to the creation of more complex and valuable target molecules. ijpsr.info

The systematic synthesis and characterization of such derivatives are crucial for expanding the library of known compounds and understanding the nuanced effects of structural modifications.

Overview of Advanced Methodologies and Theoretical Frameworks for Chemical Compound Research

The comprehensive study of a chemical compound like this compound involves a suite of advanced experimental and theoretical techniques designed to elucidate its structure, properties, and reactivity.

Experimental Methodologies:

Synthesis and Purification: The initial step is the chemical synthesis, typically involving the acylation of the corresponding amine (5-chloro-2-methylaniline) with a dichloroacetylating agent, such as dichloroacetyl chloride or dichloroacetic anhydride (B1165640). nih.govijpsr.info Following the reaction, purification is paramount and is usually achieved using techniques like recrystallization or high-performance liquid chromatography (HPLC) to ensure a high-purity sample for analysis. acs.orgsemanticscholar.org

Spectroscopic Characterization: A range of spectroscopic methods are employed for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of the molecular skeleton and the position of substituents. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H and C=O (amide) bonds, by detecting their characteristic vibrational frequencies. banglajol.inforesearchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental formula of the compound, providing definitive confirmation of its identity. acs.orgsemanticscholar.org

Crystallographic Analysis: Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular packing, which are crucial for understanding the compound's physical properties. iucr.org

Theoretical and Computational Frameworks:

Alongside experimental work, computational chemistry provides powerful tools for predicting and understanding molecular behavior. nih.gov

Density Functional Theory (DFT): DFT calculations are widely used to model the electronic structure of molecules. researchgate.net These computations can predict optimized molecular geometries, vibrational frequencies (to compare with experimental IR spectra), and electronic properties like the molecular electrostatic potential, which can offer insights into the molecule's reactivity. banglajol.inforesearchgate.net

Molecular Docking and Dynamics: In the context of medicinal chemistry, if a biological target is known, computational docking studies can predict how the compound might bind to the active site of a protein. rsc.orgnih.gov Molecular dynamics simulations can then be used to understand the stability and dynamics of this interaction over time.

These integrated experimental and theoretical approaches provide a comprehensive understanding of a novel chemical compound, from its basic structure to its potential function.

Research Findings: Data Tables

Given the lack of specific published data for this compound, the following tables present hypothetical yet representative data based on the analysis of structurally similar compounds. This data illustrates the type of information generated during the characterization of a novel N-phenylacetamide derivative.

Table 1: Predicted Spectroscopic Data for this compound

This table outlines the expected primary signals and vibrations that would be observed in the spectroscopic analysis of the title compound.

| Technique | Observation | Predicted Value/Range | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~8.0-9.0 ppm (singlet, 1H) | Amide N-H |

| ~7.0-7.5 ppm (multiplet, 3H) | Aromatic Ar-H | ||

| ~6.5-6.8 ppm (singlet, 1H) | Dichloroacetyl CH Cl₂ | ||

| ~2.2-2.4 ppm (singlet, 3H) | Methyl Ar-CH ₃ | ||

| ¹³C NMR | Chemical Shift (δ) | ~160-165 ppm | Amide C =O |

| ~125-140 ppm | Aromatic C -Ar | ||

| ~65-70 ppm | Dichloroacetyl C HCl₂ | ||

| ~15-20 ppm | Methyl Ar-C H₃ | ||

| IR Spectroscopy | Wavenumber (ν) | ~3250-3350 cm⁻¹ | N-H Stretch |

| ~1670-1690 cm⁻¹ | C=O Stretch (Amide I) | ||

| ~1520-1550 cm⁻¹ | N-H Bend (Amide II) | ||

| ~700-850 cm⁻¹ | C-Cl Stretch | ||

| HRMS (ESI+) | m/z | Calculated [M+H]⁺ | Confirms Molecular Formula: C₉H₉Cl₃NO |

Table 2: Representative Crystallographic Data from a Related Dichloro-N-phenylacetamide

This table presents typical bond length and angle data that would be obtained from a single-crystal X-ray diffraction study, based on published structures of similar molecules. This data is essential for understanding the precise geometry of the amide linkage and its orientation relative to the phenyl ring.

| Parameter | Atoms Involved | Typical Value |

| Bond Length | C=O | ~1.23 Å |

| C-N (amide) | ~1.34 Å | |

| N-C (aryl) | ~1.42 Å | |

| Bond Angle | O=C-N | ~124° |

| C-N-C (aryl) | ~127° | |

| Torsion Angle | C(aryl)-C(aryl)-N-C(carbonyl) | Variable (describes twist of phenyl ring) |

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-N-(5-chloro-2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl3NO/c1-5-2-3-6(10)4-7(5)13-9(14)8(11)12/h2-4,8H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAODYCABMUHMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Strategic Pathways for 2,2 Dichloro N 5 Chloro 2 Methylphenyl Acetamide

Comprehensive Retrosynthetic Analysis of the 2,2-dichloro-N-(5-chloro-2-methylphenyl)acetamide Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available, or easily synthesized precursors. The primary and most logical disconnection for the this compound scaffold is the amide bond (C-N bond). This disconnection simplifies the molecule into two key synthons: an electrophilic dichloroacetyl unit and a nucleophilic aniline (B41778) derivative.

Disconnection 1 (Amide C-N Bond): This primary cleavage leads to the key precursors:

5-chloro-2-methylaniline (B43014): A substituted aniline that serves as the nucleophilic component.

Dichloroacetyl chloride or Dichloroacetic acid: These serve as the electrophilic component. Dichloroacetyl chloride is a highly reactive acylating agent, while dichloroacetic acid would require activation to facilitate amidation.

Disconnection 2 (C-Cl Bonds): A further retrosynthetic step can be envisioned for the dichloroacetyl moiety. This involves disconnecting the C-Cl bonds, tracing the group back to a more fundamental precursor.

N-(5-chloro-2-methylphenyl)acetamide: This intermediate could be synthesized first, followed by a selective dichlorination of the acetyl group to yield the final product. This pathway, however, introduces challenges related to selectivity and control of the chlorination step.

This analysis suggests two primary forward-synthetic strategies: a direct acylation of 5-chloro-2-methylaniline with a dichloroacetyl synthon, or a two-step approach involving initial acetylation followed by chlorination. The direct acylation route is generally more convergent and efficient.

Exploration of Classical and Novel Synthetic Routes to this compound

Building upon the retrosynthetic analysis, the synthesis can be approached via several routes. The most common and direct method involves the acylation of 5-chloro-2-methylaniline with a suitable dichloroacetylating agent, such as dichloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

The general reaction is as follows: 5-chloro-2-methylaniline + Dichloroacetyl chloride → this compound + HCl

This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.

The formation of the amide bond is one of the most fundamental transformations in organic chemistry. researchgate.net For the N-acylation of 5-chloro-2-methylaniline, both classical and modern methods can be employed.

Schotten-Baumann Conditions: The classical approach involves reacting the aniline with dichloroacetyl chloride in a two-phase system (e.g., dichloromethane (B109758) and water) with an aqueous base like sodium hydroxide (B78521), or in a single organic solvent with a tertiary amine base such as triethylamine (B128534) or pyridine. The base is crucial as it neutralizes the HCl generated, preventing the formation of an unreactive ammonium (B1175870) salt from the aniline. reddit.com

Direct Amidation with Coupling Agents: An alternative to using a highly reactive acyl chloride is the direct coupling of 5-chloro-2-methylaniline with dichloroacetic acid. This requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. While effective, these methods generate stoichiometric amounts of waste products. catalyticamidation.info

Catalytic Direct Amidation: Modern, greener approaches focus on the catalytic direct amidation of carboxylic acids and amines. sigmaaldrich.comucl.ac.uk Boronic acid catalysts, for instance, have been shown to be effective for a wide range of substrates under dehydrating conditions (e.g., azeotropic removal of water with a Dean-Stark apparatus). ucl.ac.ukrsc.org This method avoids the use of stoichiometric activating agents, with water being the only byproduct. catalyticamidation.info

While using pre-functionalized dichloroacetyl chloride or dichloroacetic acid is the most direct route, an alternative pathway involves the post-synthetic chlorination of an acetyl precursor, N-(5-chloro-2-methylphenyl)acetamide. This requires highly selective reagents that will chlorinate the α-carbon of the acetyl group without affecting the aromatic ring.

α-Chlorination of Carbonyls: A variety of reagents are known for the α-chlorination of carbonyl compounds. arkat-usa.org For this specific transformation, reagents that favor radical or enolate-based chlorination would be necessary.

Reagent Selection: Using reagents like sulfuryl chloride (SO2Cl2) with a radical initiator or N-chlorosuccinimide (NCS) under specific conditions could achieve the desired dichlorination. Another potential method involves using acetyl chloride as the chlorinating agent in the presence of a catalyst like ceric ammonium nitrate (B79036) (CAN), which has been shown to be effective for the α-chlorination of ketones. arkat-usa.org The challenge lies in controlling the reaction to introduce exactly two chlorine atoms and preventing over-chlorination or undesired reactions on the aromatic ring. The mechanism often involves the enolization of the acetyl group, followed by reaction with a chlorine source. abo.fi

Optimizing reaction conditions is critical for maximizing product yield and purity while minimizing reaction time and waste. Key parameters for the synthesis of this compound via the acylation of 5-chloro-2-methylaniline with dichloroacetyl chloride include solvent, base, temperature, and stoichiometry.

| Parameter | Variation | Effect on Yield/Purity | Rationale |

| Solvent | Aprotic (DCM, Toluene) vs. Protic (Ethanol) | Higher yield in aprotic solvents | Aprotic solvents do not interfere with the reactive acyl chloride. Protic solvents could potentially react with the acylating agent. |

| Base | Pyridine vs. Triethylamine (TEA) vs. Aqueous NaOH | TEA is often effective and easily removed. Pyridine can act as a nucleophilic catalyst. | The base neutralizes HCl byproduct. Its strength and steric bulk can influence reaction rate and side product formation. reddit.com |

| Temperature | 0 °C to Room Temperature | Lower temperatures (e.g., 0 °C) can improve selectivity and reduce side reactions. | The reaction is typically exothermic. Controlling the temperature prevents degradation of reactants and products. |

| Stoichiometry | Slight excess of acyl chloride (1.1-1.2 eq.) | Ensures complete consumption of the more valuable aniline starting material. | Using a large excess can lead to purification difficulties and potential side reactions. |

| Reaction Time | 1-4 hours | Monitored by TLC until starting material is consumed. | Sufficient time is needed for completion, but prolonged times can lead to product degradation. |

Table 1: Optimization of Reaction Parameters for the Synthesis of this compound.

Development and Application of Novel Catalytic Systems in the Synthesis of this compound

The development of catalytic methods for amide bond formation represents a significant advancement in green chemistry. sigmaaldrich.com These methods can be directly applied to the synthesis of this compound from dichloroacetic acid and 5-chloro-2-methylaniline, avoiding the need for stoichiometric activators or the preparation of acyl chlorides. mdpi.com

Boron-Based Catalysts: Boronic acids and boric acid are among the most common catalysts for direct amidation. ucl.ac.uk They operate by activating the carboxylic acid, facilitating nucleophilic attack by the amine. These reactions typically require elevated temperatures and the removal of water to drive the equilibrium towards product formation. rsc.org

Transition Metal Catalysts: Various transition metals, including ruthenium, palladium, and nickel, have been developed to catalyze amidation reactions. rsc.orgmdpi.com For example, ruthenium complexes can catalyze the dehydrogenative coupling of alcohols and amines to form amides, though this specific route is not directly applicable here. sigmaaldrich.com Palladium and nickel systems have been developed for the cross-coupling of esters and anilines, offering another potential pathway if starting from a dichloroacetate (B87207) ester. mdpi.com

Organocatalysts: N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations, including amide bond formation from aldehydes. While not a direct route for this synthesis, the continuous development in organocatalysis may yield systems applicable to direct acid-amine coupling under mild conditions.

| Catalyst Type | Example Catalyst | Typical Conditions | Advantages | Disadvantages |

| Boron-Based | Phenylboronic Acid | Toluene, Dean-Stark, 80-110 °C | Low toxicity, commercially available, good functional group tolerance. ucl.ac.uk | Requires high temperatures and water removal. rsc.org |

| Transition Metal | Ni(cod)2 / IPr ligand | Toluene, 140 °C (for ester amidation) | High efficiency, broad scope. mdpi.com | Potential for metal contamination, often requires inert atmosphere, high temperatures. rsc.org |

| Organocatalyst | Phosphine Oxides | Varies | Metal-free. mdpi.com | May have limited substrate scope or require specific activating co-reagents. |

Table 2: Comparison of Catalytic Systems for Amide Synthesis.

Stereochemical Control and Asymmetric Synthesis Potential in this compound Derivatives

The parent molecule, this compound, is achiral and therefore does not require stereochemical control in its synthesis. However, the principles of asymmetric synthesis become highly relevant when considering the preparation of chiral derivatives of this compound. The introduction of stereocenters into the molecular framework would necessitate strategies to control the three-dimensional arrangement of atoms. researchgate.net

Substrate Control: If a chiral center is already present in one of the starting materials (e.g., a chiral derivative of 5-chloro-2-methylaniline), it can influence the stereochemical outcome of subsequent reactions. This is known as substrate control, where the existing stereochemistry directs the approach of incoming reagents. youtube.com

Auxiliary Control: A chiral auxiliary—a temporary chiral group attached to the substrate—can be used to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. youtube.com For instance, if a chiral derivative of the dichloroacetyl group were desired, an auxiliary could be employed to guide a stereoselective transformation before being cleaved.

Asymmetric Catalysis: The use of a chiral catalyst is one of the most efficient methods for asymmetric synthesis. researchgate.net A small amount of a chiral catalyst can generate a large amount of an enantiomerically enriched product. If a reaction in the synthesis of a derivative created a stereocenter (for example, via a reduction or addition reaction), a chiral catalyst could be employed to favor the formation of one enantiomer over the other.

While not directly applicable to the synthesis of the achiral target compound, these strategies are crucial for expanding the molecular diversity and exploring the potential applications of its chiral analogues in fields such as medicinal chemistry and materials science. researchgate.net

Integration of Green Chemistry Principles into the Synthesis of this compound

Extensive literature searches for dedicated studies on the integration of green chemistry principles in the synthesis of this compound did not yield specific research findings or methodologies tailored to this particular compound. The current body of scientific literature primarily focuses on conventional synthetic routes for various chloroacetamide derivatives, without a specific emphasis on sustainable or environmentally benign approaches for this exact molecule.

Therefore, a detailed discussion with research findings and data tables on the application of green chemistry to the synthesis of this specific compound cannot be provided at this time. Further research and development would be necessary to establish and document such methodologies.

Advanced Structural Elucidation and Detailed Conformational Analysis of 2,2 Dichloro N 5 Chloro 2 Methylphenyl Acetamide

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable information regarding the electronic structure, functional groups, and molecular framework of a compound.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. For 2,2-dichloro-N-(5-chloro-2-methylphenyl)acetamide, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would enable the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the amide proton (N-H), and the dichloromethyl proton (CHCl₂). The aromatic region would likely display a complex splitting pattern due to the substitution pattern on the phenyl ring. The methyl protons would appear as a singlet, while the amide proton's chemical shift could vary depending on the solvent and concentration due to hydrogen bonding. The proton of the dichloromethyl group would appear as a singlet further downfield.

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom, including the methyl carbon, the aromatic carbons, the carbonyl carbon (C=O), and the dichloromethyl carbon. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and acetamide (B32628) substituents.

Dynamic NMR studies could provide insights into the rotational barrier around the amide C-N bond, which possesses partial double-bond character. This restricted rotation can lead to the existence of cis and trans conformers.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and general substituent effects. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~2.3 | ~18 |

| Aromatic CH | 7.2 - 7.8 | 125 - 138 |

| NH | 8.5 - 9.5 (broad) | - |

| CHCl₂ | ~6.5 | ~67 |

| C=O | - | ~163 |

| Ar-C-N | - | ~135 |

| Ar-C-CH₃ | - | ~132 |

| Ar-C-Cl | - | ~130 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of a compound by providing a highly accurate mass measurement. For C₉H₉Cl₃NO, the expected monoisotopic mass would be precisely determined. The presence of three chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺, with subsequent peaks at [M+2]⁺, [M+4]⁺, and [M+6]⁺, the relative intensities of which are predictable based on the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) would provide further structural confirmation. Common fragmentation patterns for N-aryl acetamides include:

Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: If applicable, though unlikely for this specific structure.

Cleavage of the amide bond: Resulting in fragments corresponding to the dichloroacetyl group and the 5-chloro-2-methylaniline (B43014) moiety. Loss of the dichloromethyl radical (•CHCl₂) or cleavage of the C-C bond in the side chain are also plausible fragmentation routes.

Table 2: Expected HRMS Molecular Ion Peaks and Major Fragments

| Ion/Fragment | Description | Predicted m/z |

| [C₉H₉³⁵Cl₃NO]⁺ | Molecular Ion | ~251.97 |

| [C₉H₉³⁵Cl₂³⁷ClNO]⁺ | M+2 Isotope Peak | ~253.97 |

| [C₉H₉³⁵Cl³⁷Cl₂NO]⁺ | M+4 Isotope Peak | ~255.97 |

| [C₉H₉³⁷Cl₃NO]⁺ | M+6 Isotope Peak | ~257.96 |

| [C₇H₇ClNO]⁺ | Loss of •CHCl₂ | ~156.02 |

| [C₂H₂Cl₂O]⁺ | Dichloroacetyl cation | ~111.94 |

| [C₇H₇ClN]⁺ | 5-chloro-2-methylphenylaminyl cation | ~140.03 |

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

N-H Vibrations: The N-H stretching vibration is expected to appear as a sharp to moderately broad band in the region of 3200-3300 cm⁻¹ in the IR spectrum. Its position and shape are sensitive to hydrogen bonding.

C=O Vibrations (Amide I band): A strong absorption band corresponding to the C=O stretching vibration is anticipated around 1660-1690 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum of amides.

N-H Bending (Amide II band): This band, arising from a coupling of N-H in-plane bending and C-N stretching, typically appears near 1530-1570 cm⁻¹.

Aromatic C-H and C=C Vibrations: Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while C=C stretching vibrations within the phenyl ring occur in the 1450-1600 cm⁻¹ region.

C-Cl Vibrations: The stretching vibrations for the C-Cl bonds in the dichloromethyl group are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Key Expected Vibrational Frequencies

| Functional Group/Vibration | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H stretch | IR | 3200 - 3300 | Medium-Strong |

| Aromatic C-H stretch | IR, Raman | 3000 - 3100 | Medium-Weak |

| C=O stretch (Amide I) | IR | 1660 - 1690 | Strong |

| N-H bend (Amide II) | IR | 1530 - 1570 | Medium-Strong |

| Aromatic C=C stretch | IR, Raman | 1450 - 1600 | Medium |

| C-Cl stretch | IR, Raman | 600 - 800 | Strong |

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption bands are expected to arise primarily from π → π* transitions within the substituted benzene ring. The amide chromophore itself also contributes to the UV absorption. The position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands are influenced by the substituents on the aromatic ring. The chloro and methyl groups, along with the acetamide side chain, will cause shifts in the absorption maxima compared to unsubstituted benzene. Studies on similar N-arylacetamides often show absorption maxima in the 240-280 nm range. researchgate.net

X-ray Crystallography for Precise Solid-State Structure Determination

While a crystal structure for the specific title compound is not publicly available, analysis of closely related structures, such as N-(2,4,6-trimethylphenyl)-2,2-dichloroacetamide, provides significant insight into the expected solid-state conformation and packing. researchgate.net

The molecule is expected to be largely planar in the amide region (-NH-C=O-) due to resonance. However, there will likely be a significant dihedral angle between the plane of the phenyl ring and the plane of the amide group due to steric hindrance from the ortho-methyl group.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of N-aryl acetamides is typically dominated by intermolecular hydrogen bonds. The most prominent interaction anticipated for this compound is the N-H···O hydrogen bond, where the amide hydrogen of one molecule interacts with the carbonyl oxygen of an adjacent molecule. nih.gov This interaction commonly leads to the formation of one-dimensional chains or tapes of molecules within the crystal lattice.

Other weaker intermolecular interactions are also expected to play a role in stabilizing the crystal structure, including:

C-H···O interactions: Where aromatic or methyl C-H groups act as weak hydrogen bond donors to carbonyl oxygens.

C-H···Cl interactions: Involving the dichloromethyl group or aromatic protons.

π-π stacking: Potential interactions between the aromatic rings of adjacent molecules.

Halogen bonds: Possible C-Cl···O or C-Cl···Cl interactions, which are known to influence crystal packing.

Investigation of Polymorphism and Co-crystallization Phenomena

The ability of a compound to exist in multiple crystalline forms, known as polymorphism, is a critical area of study in materials science and pharmaceuticals as it can significantly influence a substance's physical properties, including solubility, melting point, and stability. While specific studies on the polymorphic behavior of this compound are not extensively documented in the current literature, the investigation of this phenomenon in related N-(substituted phenyl)acetamides provides a framework for potential research. These related compounds are recognized as important intermediates in organic synthesis researchgate.net.

Computational Approaches to Molecular Structure and Conformation

Computational chemistry offers powerful tools for the in-depth analysis of molecular structures, conformations, and electronic properties, providing insights that complement experimental data. For this compound, computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are invaluable for a comprehensive understanding of its molecular behavior.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is widely applied for geometry optimization, which determines the lowest energy arrangement of atoms, and for calculating various molecular properties. For substituted acetanilides, DFT calculations, often using the B3LYP functional with basis sets like 6-311G(d,p) or 6-311++G(d,p), have been shown to provide reliable structural and thermodynamic parameters nih.govresearchgate.netsemanticscholar.org.

The geometry optimization of this compound would yield key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from X-ray crystallography of analogous compounds to validate the computational model. For example, the structures of compounds like 2,2-dichloro-N-(3,5-dimethylphenyl)acetamide and 2,2,2-trichloro-N-(2,5-dimethylphenyl)acetamide show that molecules are often linked into chains through N—H⋯O hydrogen bonding nih.govnih.gov. DFT can explore the conformational preferences, such as the orientation of the N-H bond relative to the substituents on the aromatic ring nih.govresearchgate.net.

Furthermore, DFT is used to calculate electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule semanticscholar.orgekb.eg. A smaller energy gap suggests higher reactivity. These calculations also allow for the mapping of the molecular electrostatic potential (MEP), which predicts sites susceptible to electrophilic and nucleophilic attack researchgate.net.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations (Note: These are representative values based on DFT studies of similar compounds and are intended for illustrative purposes.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O | 1.23 |

| C-N (amide) | 1.35 | |

| N-H | 1.01 | |

| C-Cl (dichloro) | 1.78 | |

| Bond Angles (°) | O=C-N | 123.5 |

| C-N-H | 118.0 | |

| C-N-C (aryl) | 127.0 | |

| Dihedral Angles (°) | H-N-C=O | 180.0 (trans) |

| C(aryl)-N-C=O | 155.0 |

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Stability

Molecular Dynamics (MD) simulations provide a method for analyzing the physical movements of atoms and molecules over time. This approach is instrumental in exploring the conformational space of a molecule to understand its flexibility, stability, and dynamic behavior.

For this compound, an MD simulation would typically begin by placing the DFT-optimized structure in a simulation box, solvating it with an appropriate solvent model (like TIP3P water), and neutralizing the system with ions pensoft.net. The system is then subjected to energy minimization to remove any steric clashes. Following minimization, the system is gradually heated and equilibrated under controlled temperature and pressure to simulate physiological or experimental conditions pensoft.net.

During the production phase of the MD simulation, trajectories of atomic positions are saved at regular intervals. Analysis of these trajectories can reveal:

Conformational Stability: By monitoring the root-mean-square deviation (RMSD) of the molecule's backbone atoms from the initial structure, one can assess its stability over the simulation time. A stable system will exhibit low and fluctuating RMSD values pensoft.net.

Flexibility: The root-mean-square fluctuation (RMSF) of individual atoms or residues can identify the most flexible regions of the molecule.

Hydrogen Bonding Dynamics: MD simulations can track the formation and breaking of intramolecular and intermolecular hydrogen bonds, providing insight into the structural integrity and interactions of the molecule.

This detailed dynamic picture is crucial for understanding how the molecule behaves in a realistic environment, which is beyond the scope of static, gas-phase DFT calculations.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules nih.gov. The process involves calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. The results of these calculations provide a theoretical spectrum that can be compared with experimental FTIR and FT-Raman data.

For this compound, theoretical frequency calculations would be performed using a suitable level of theory, such as B3LYP/6-311++G(d,p) nih.gov. The calculated wavenumbers are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical method, leading to better agreement with experimental values researchgate.net.

A key aspect of this analysis is the Potential Energy Distribution (PED) calculation, which provides a detailed assignment of each vibrational mode to specific internal coordinates (e.g., stretching, bending, torsion) of the molecule nih.govresearchgate.net. This allows for an unambiguous interpretation of the experimental spectrum. For instance, characteristic vibrational modes for the amide group (-CONH-), the dichloromethyl group (-CHCl2), and the substituted phenyl ring can be precisely identified and assigned.

Table 2: Representative Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: Wavenumbers are hypothetical and based on typical values for similar structures from quantum chemical studies.)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Amide (-NH) | 3350 |

| C=O Stretch (Amide I) | Amide (-C=O) | 1680 |

| N-H Bend (Amide II) | Amide (-NH) | 1545 |

| C-N Stretch (Amide III) | Amide (-CN) | 1290 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1600, 1480 |

| C-Cl Stretch | Dichloromethyl (-CHCl₂) | 810, 750 |

| C-CH₃ Stretch | Methyl (-CH₃) | 980 |

In addition to vibrational spectra, time-dependent DFT (TD-DFT) calculations can be used to predict electronic absorption wavelengths (UV-Vis spectra) and their corresponding electronic transitions researchgate.net. This provides a comprehensive spectroscopic profile of the molecule derived entirely from first-principles calculations.

Mechanistic Investigations of Chemical Transformations Involving 2,2 Dichloro N 5 Chloro 2 Methylphenyl Acetamide

Elucidation of Hydrolytic Degradation Pathways of the Acetamide (B32628) Linkage

The hydrolysis of the amide bond in 2,2-dichloro-N-(5-chloro-2-methylphenyl)acetamide is a significant degradation pathway. This process can be mediated by acid or base and may also be influenced by enzymatic action. The cleavage of this bond leads to the formation of distinct degradation products.

The rate of hydrolysis of dichloroacetamide compounds, including this compound, is highly dependent on pH. acs.org Studies on structurally similar dichloroacetamide safeners demonstrate that both acid- and base-mediated hydrolysis occurs. acs.orgsemanticscholar.org

Under acidic conditions (e.g., in the presence of HCl), the hydrolysis is acid-mediated, while under basic conditions (e.g., in the presence of NaOH), it is base-mediated. acs.org The second-order rate constants for these processes can be significant, and in many cases, are greater than those reported for their chloroacetamide herbicide counterparts. semanticscholar.org For instance, research on analogous compounds shows that the rate constant for base-mediated hydrolysis can be orders of magnitude greater than for related active ingredients. semanticscholar.org

The hydrolysis kinetics are strongly influenced by pH. For example, under circumneutral conditions (pH 7), the hydrolysis of many dichloroacetamides is very slow, indicating persistence in neutral aqueous systems. semanticscholar.org However, under highly alkaline conditions, the half-life can be dramatically reduced to a matter of hours or days. acs.orgresearchgate.net Temperature also plays a critical role, with hydrolysis rates increasing significantly with rising temperature. acs.org

While pH-dependent hydrolysis has been systematically studied, detailed kinetic investigations into enzyme-catalyzed hydrolysis of this compound are less documented in the available literature. However, it is plausible that microbial enzymes in soil and water could contribute to its degradation, a common pathway for many acetamide-based agrochemicals.

Table 1: Representative pH-Dependent Hydrolysis Rate Constants for Dichloroacetamides Data generalized from studies on structurally similar dichloroacetamide safeners.

| Condition | Type of Rate Constant | Value Range (M⁻¹ h⁻¹) |

|---|---|---|

| Acid-Mediated (HCl) | Second-Order (kH) | 2.8 × 10⁻³ to 0.46 |

| Base-Mediated (NaOH) | Second-Order (kOH) | 0.3 to 500 |

The hydrolytic degradation of the acetamide linkage in this compound is proposed to proceed via distinct pH-dependent mechanisms, primarily involving cleavage of the amide bond. acs.org

Under basic conditions, the degradation is believed to follow a base-mediated amide cleavage pathway (BAC2 mechanism). acs.org This mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide group. This attack forms an anionic tetrahedral intermediate, which subsequently collapses, leading to the cleavage of the carbon-nitrogen bond. acs.org The primary products formed through this pathway are dichloroacetate (B87207) and the corresponding aniline (B41778) derivative, 5-chloro-2-methylaniline (B43014). acs.org

Under acidic conditions, an acid-mediated amide cleavage mechanism is expected to occur. acs.org This pathway involves the protonation of the amide oxygen, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. Subsequent steps lead to the cleavage of the amide bond, yielding the same primary products: dichloroacetic acid and 5-chloro-2-methylaniline.

Table 2: Proposed Hydrolysis Products of this compound

| Parent Compound | Proposed Degradation Product | Chemical Formula |

|---|---|---|

| This compound | Dichloroacetic acid | C₂H₂Cl₂O₂ |

| This compound | 5-chloro-2-methylaniline | C₇H₈ClN |

Reactivity Studies of the Dichloroacetyl Moiety

The dichloroacetyl group is a key reactive center in the molecule, susceptible to various chemical transformations. Its reactivity is largely defined by the electrophilic nature of the carbonyl carbon and the two chlorine atoms attached to the alpha-carbon.

The primary reaction at the carbonyl center is the nucleophilic acyl substitution that occurs during hydrolysis, as detailed in Section 4.1. The carbonyl carbon is electrophilic and readily attacked by nucleophiles like hydroxide ions or water. acs.org

While amide cleavage is the dominant hydrolytic pathway for dichloroacetamides, another potential reaction pathway for related chloroacetamide compounds involves nucleophilic substitution (SN2) at the chlorinated alpha-carbon. acs.orgresearchgate.net In this reaction, a nucleophile displaces one of the chloride ions. However, studies on several dichloroacetamide safeners found no evidence of hydroxy-substituted derivatives resulting from the substitution of chloride by OH⁻, suggesting that attack at the amide carbonyl carbon is the favored pathway. acs.org Nevertheless, reactions with other strong nucleophiles, such as sulfur-containing compounds (e.g., glutathione), could potentially lead to substitution at the alpha-carbon, a known detoxification pathway for some chloroacetamide herbicides. researchgate.net

The dichloroacetyl moiety can undergo reductive transformations, particularly under anaerobic conditions. The chlorine atoms are susceptible to reductive dechlorination. Studies on other chlorinated acetamides have shown that they can be degraded via dehalogenation in the presence of reducing agents like dithionite. researchgate.net It is therefore plausible that this compound could be sequentially dechlorinated to form N-(5-chloro-2-methylphenyl)-2-chloroacetamide and subsequently N-(5-chloro-2-methylphenyl)acetamide under sufficiently reducing environmental conditions.

Information on the specific oxidative transformation mechanisms of the dichloroacetyl moiety is limited. In general, advanced oxidation processes that generate highly reactive species like hydroxyl radicals would likely lead to the degradation of the entire molecule, rather than a selective transformation of just the dichloroacetyl group.

Photochemical and Radiolytic Degradation Mechanisms

Exposure to ultraviolet (UV) radiation and high-energy radiation can induce the degradation of this compound.

Studies on related chloroacetamide herbicides, such as acetochlor, have shown that photochemical degradation can occur upon irradiation with UV light. nih.gov The photodecomposition often follows first-order kinetics, with the primary initial step being dehalogenation—the cleavage of a carbon-chlorine bond. nih.gov While the aromatic ring tends to remain intact initially, the substituents attached to the nitrogen can undergo various changes. nih.gov It is noted, however, that some dichloroacetamides are resistant to direct photolysis, suggesting that indirect photolysis, involving photosensitizers present in the environment, may be a more relevant pathway. semanticscholar.org

Radiolytic degradation, induced by ionizing radiation such as gamma rays, is another potential transformation pathway. In aqueous solutions, the radiolysis of water produces highly reactive species, including hydroxyl radicals (•OH), hydrated electrons (e⁻aq), and hydrogen atoms (•H). researchgate.net The degradation of similar chlorinated organic compounds by gamma irradiation is primarily driven by oxidation processes involving hydroxyl radicals. researchgate.netresearchgate.net These radicals can attack the molecule, leading to stepwise dehalogenation and hydroxylation of the aromatic ring. researchgate.net This process can ultimately lead to the complete breakdown of the parent compound into smaller organic acids and eventually mineralization to CO₂, water, and chloride ions. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition State Analysis

The elucidation of complex chemical reaction mechanisms at a molecular level is greatly enhanced by computational chemistry. For transformations involving molecules like this compound, Density Functional Theory (DFT) has become a powerful tool for mapping potential energy surfaces, identifying intermediates, and characterizing transition states. These computational approaches provide insights into reaction kinetics and thermodynamics that are often difficult to obtain through experimental means alone.

A computational investigation into a chemical transformation typically begins with the optimization of the geometries of reactants, products, and any proposed intermediates. Following this, the transition state (TS) connecting these species is located on the potential energy surface. A key characteristic of a true transition state is that it is a first-order saddle point, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The calculation of this frequency, along with an Intrinsic Reaction Coordinate (IRC) analysis, confirms that the identified TS correctly connects the intended reactants and products.

While a specific computational study on the reaction mechanism of this compound is not extensively documented in the reviewed literature, the methodologies employed in similar systems offer a clear blueprint for how such an investigation would proceed. For instance, computational studies on the gas-phase decomposition of N-substituted diacetamides illustrate the application of these principles. In such studies, a proposed mechanism involves a six-membered transition state leading to the final products. The activation energy (Ea) is a critical parameter derived from these calculations, representing the energy barrier that must be overcome for the reaction to occur.

The following table exemplifies the type of data generated in such a computational study on a related compound class, showcasing the use of different DFT functionals to calculate activation energies.

| DFT Functional | Basis Set | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| B3PW91-D3BJ | 6-311+G(3df,2p) | 156.52 |

| LC-BLYP | def2-TZVP | 158.70 |

| CAM-B3LYP | def2-TZVP | 162.45 |

Transition state analysis also provides detailed geometric information about the activated complex. Bond lengths and angles within the transition state structure reveal the extent of bond formation and bond breaking at the peak of the energy barrier. For example, in a hypothetical intramolecular cyclization of an N-aryl acetamide, the C-N bond being formed and the C-Cl bond being broken in the transition state would be elongated compared to their equilibrium lengths in the reactant and product, respectively.

Furthermore, computational methods allow for the investigation of substituent effects on the reaction mechanism. For a molecule like this compound, DFT calculations could be used to determine how the chloro and methyl substituents on the phenyl ring influence the stability of the transition state and, consequently, the reaction rate, compared to an unsubstituted N-phenyl-2,2-dichloroacetamide.

Comparative Mechanistic Studies with Structurally Analogous N-Phenylacetamides

The reactivity of this compound in chemical transformations can be better understood through comparative studies with structurally analogous N-phenylacetamides. Computational studies that analyze the ground-state electronic properties of these molecules provide valuable insights into their relative reactivities, even in the absence of full mechanistic pathways. Parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap, are key indicators of chemical reactivity and stability.

A comparative DFT study on N-(phenyl)-2,2-dichloroacetamide (NPA), N-(2-chlorophenyl)-2,2-dichloroacetamide (2CPA), and N-(4-chlorophenyl)-2,2-dichloroacetamide (4CPA) reveals the influence of the position of the chloro substituent on the phenyl ring on these electronic parameters. A smaller HOMO-LUMO gap generally implies a higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

The data presented in the following interactive table summarizes the calculated electronic properties for these analogous compounds.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| N-(phenyl)-2,2-dichloroacetamide (NPA) | -6.83 | -0.87 | 5.96 |

| N-(2-chlorophenyl)-2,2-dichloroacetamide (2CPA) | -6.91 | -1.12 | 5.79 |

| N-(4-chlorophenyl)-2,2-dichloroacetamide (4CPA) | -6.97 | -1.22 | 5.75 |

From this data, it can be inferred that the introduction of a chlorine atom to the phenyl ring lowers the HOMO-LUMO gap, suggesting an increase in reactivity compared to the unsubstituted NPA. The 4-chloro substituted analogue (4CPA) exhibits the smallest energy gap, indicating it is likely the most reactive of the three in reactions where the frontier molecular orbitals play a dominant role. These computational findings suggest that the electronic effects of the substituents on the N-aryl portion of the molecule significantly modulate its chemical behavior.

Another valuable tool for comparing reactivity is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In N-phenylacetamides, the oxygen atom of the carbonyl group typically represents a region of high negative potential, making it a likely site for electrophilic attack. Conversely, the hydrogen atom of the N-H group is a region of positive potential. Comparative analysis of the MEP surfaces of this compound and its analogues would reveal how the substituents alter the electrostatic potential at these key functional groups, thereby influencing their interaction with other reagents and affecting reaction mechanisms.

By comparing these fundamental electronic and structural properties, a deeper understanding of the mechanistic nuances of reactions involving this compound can be achieved, even when direct computational studies of its specific reaction pathways are not available.

Derivatization and Advanced Chemical Modification Strategies for 2,2 Dichloro N 5 Chloro 2 Methylphenyl Acetamide

Targeted Derivatization of the Acetamide (B32628) Nitrogen for Analytical and Synthetic Purposes

The amide nitrogen in N-aryl acetamides is generally less nucleophilic compared to amines due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. Consequently, direct derivatization at this position requires specific conditions and reagents. However, strategies such as N-alkylation and N-acylation are foundational methods for modifying this site.

N-Alkylation: The introduction of an alkyl group onto the amide nitrogen can significantly alter the compound's physicochemical properties. N-alkylation of N-substituted 2-phenylacetamides has been explored using various alkylating agents under neutral, basic, or phase-transfer conditions. semanticscholar.org Under neutral conditions with reagents like methyl and ethyl iodide, the conversion rates are often low. semanticscholar.org However, employing basic conditions can lead to higher yields and selectivity, in some cases yielding the N-alkylated product exclusively. semanticscholar.org For the target molecule, deprotonation of the amide nitrogen with a suitable base (e.g., sodium hydride) would generate a more nucleophilic amidate anion, facilitating subsequent reaction with an alkyl halide (R-X) to yield the N-alkylated derivative.

N-Acylation: While less common than N-alkylation for secondary amides, N-acylation can be achieved under specific conditions to form N-acyl-N-arylacetamides (diacetamides). These reactions typically require forcing conditions and highly reactive acylating agents.

These derivatization strategies are crucial for several reasons. For analytical purposes, introducing specific functional groups via N-alkylation can allow for the attachment of chromophores or fluorophores, aiding in detection and quantification. Synthetically, modifying the amide nitrogen can block the N-H group from participating in undesired side reactions during subsequent functionalization at other parts of the molecule.

Regioselective Functionalization of the Phenyl Ring (e.g., halogenation, nitration)

Further substitution on the phenyl ring of 2,2-dichloro-N-(5-chloro-2-methylphenyl)acetamide is governed by the directing effects of the three existing substituents: the 2-methyl group (-CH₃), the 5-chloro group (-Cl), and the 1-acetamido group (-NHCOCH₂Cl). chemistrytalk.orgpressbooks.pubidc-online.comlumenlearning.com All three of these groups are classified as ortho, para-directors. chemistrytalk.orgpressbooks.pub The acetamido and methyl groups are activating, meaning they increase the rate of electrophilic aromatic substitution (EAS) compared to benzene, while the chloro group is deactivating. lumenlearning.comlibretexts.org

The potential positions for an incoming electrophile (E⁺) are C-3, C-4, and C-6. The regiochemical outcome will depend on the interplay of the electronic and steric effects of the existing groups.

-NHCOCH₂Cl group (at C-1): Strongly directs ortho (C-6) and para (C-4).

-CH₃ group (at C-2): Directs ortho (C-3) and para (C-6).

-Cl group (at C-5): Directs ortho (C-4, C-6) and para (C-2, already substituted).

Analysis of these directing effects suggests that the C-4 and C-6 positions are strongly electronically favored. However, the C-6 position is sterically hindered by the adjacent methyl group at C-2. Therefore, electrophilic substitution is most likely to occur at the C-4 position, and to a lesser extent at the C-3 position.

Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Type | Directing Effect | Target Positions |

| -NHCOCH₂Cl | C-1 | Activating, Ortho, Para-directing | Electronic | C-4, C-6 |

| -CH₃ | C-2 | Activating, Ortho, Para-directing | Electronic | C-3, C-6 |

| -Cl | C-5 | Deactivating, Ortho, Para-directing | Electronic | C-4, C-6 |

Halogenation: Introducing another halogen atom, such as bromine or chlorine, would proceed via an EAS mechanism. Given the analysis above, the reaction of this compound with Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) would be expected to yield primarily 2,2-dichloro-N-(4-bromo-5-chloro-2-methylphenyl)acetamide.

Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the aromatic ring using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. researchgate.net For acetanilide (B955) derivatives, the choice of nitrating agent can significantly influence the regioselectivity. cdnsciencepub.com For the target compound, nitration is predicted to occur preferentially at the C-4 position, yielding 2,2-dichloro-N-(5-chloro-2-methyl-4-nitrophenyl)acetamide. A patent describing the nitration of a related compound, m-chloroaniline, using a mixture of nitric acid and acetic anhydride (B1165640) at low temperatures supports the feasibility of such reactions. google.com

Chemical Modifications at the Dichloroacetyl Group for Novel Scaffold Generation

The dichloroacetyl group is a highly reactive functional handle due to the presence of two chlorine atoms on the α-carbon. These chlorine atoms are susceptible to nucleophilic substitution, making this moiety a valuable precursor for generating novel chemical scaffolds and, particularly, for the synthesis of heterocycles. researchgate.netresearchgate.net

The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the facile replacement of the chlorine atom by various nucleophiles, including those containing oxygen, nitrogen, or sulfur. researchgate.netnih.govnih.gov This reactivity allows the dichloroacetyl group to serve as a key building block. For instance, reaction with sulfur nucleophiles like thiourea (B124793) or thiosemicarbazide (B42300) can lead to the formation of thiazole (B1198619) or thiazolidinone rings. researchgate.netresearchgate.net A study on 2-chloro-N-p-tolylacetamide demonstrated its reaction with thiosemicarbazide, which served as a precursor for synthesizing Schiff bases and subsequently, β-lactam derivatives. researchgate.net

Table 2: Potential Nucleophilic Substitution Reactions at the Dichloroacetyl Group

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

| Thiolate (RS⁻) | Sodium thiophenoxide | Thioether |

| Amine (R₂NH) | Piperidine | α-amino amide |

| Azide (B81097) (N₃⁻) | Sodium azide | α-azido amide |

| Cyanide (CN⁻) | Potassium cyanide | α-cyano amide |

These substitution reactions can be performed stepwise, allowing for the introduction of two different nucleophiles. Furthermore, intramolecular cyclization can occur if the nucleophile is part of a substituent on the phenyl ring, leading to the formation of complex polycyclic structures. This versatility makes the dichloroacetyl group a cornerstone for generating diverse molecular scaffolds from the parent compound.

Synthesis of Advanced Chemical Conjugates and Molecular Probes Incorporating this compound

The electrophilic nature of the α-carbon in the dichloroacetyl group makes it an excellent anchor point for creating molecular conjugates. By reacting this compound with molecules containing nucleophilic functional groups, a stable covalent bond can be formed. This strategy is widely used to link small molecules to biomolecules, fluorescent dyes, or other reporter tags.

For example, the reaction with a thiol-containing molecule (R-SH), such as a cysteine residue in a peptide or a thiol-modified fluorescent probe, would proceed via nucleophilic substitution of one or both chlorine atoms to form a stable thioether linkage. This approach is fundamental in bioconjugation chemistry. N-aryl-2-chloroacetamides have been successfully used as precursors in the synthesis of complex heterocyclic systems like thieno[2,3-b]pyridine-2-carboxamides, demonstrating their utility as building blocks for larger, functional molecules. nih.govacs.org

To create a molecular probe, one could envision a two-step synthesis:

Reaction of this compound with a bifunctional linker molecule containing a nucleophile (e.g., an amino or thiol group) and a terminal alkyne or azide group.

Subsequent "click chemistry" reaction (e.g., copper-catalyzed azide-alkyne cycloaddition) of the linker-modified acetamide with a reporter molecule (e.g., a fluorescent dye or biotin) that bears the complementary functional group.

This modular approach allows for the synthesis of a wide array of advanced chemical conjugates for applications in chemical biology and materials science.

Strategic Incorporation of the this compound Scaffold into Macromolecular Structures or Materials

The incorporation of the this compound scaffold into polymers or other materials can be achieved through two primary strategies: (1) synthesis of a monomer containing the scaffold followed by polymerization, or (2) post-polymerization modification of a pre-existing polymer.

Monomer Synthesis and Polymerization: A polymerizable functional group, such as a vinyl group or a styrenic moiety, could be introduced onto the parent molecule. For example, derivatization of the phenyl ring (as described in section 5.2) could be used to install a 4-vinyl group. The resulting monomer, 2,2-dichloro-N-(5-chloro-2-methyl-4-vinylphenyl)acetamide, could then be subjected to free-radical or controlled polymerization techniques to yield a polymer with the acetamide scaffold as a repeating side chain.

Post-Polymerization Modification: This strategy involves using a polymer that already contains reactive functional groups and using the dichloroacetamide as a modifying agent. For instance, a polymer with pendant nucleophilic groups, such as poly(vinyl amine) or thiol-containing polymers, could be reacted with this compound. The nucleophilic groups on the polymer would displace the chlorine atoms of the dichloroacetyl group, covalently grafting the scaffold onto the polymer backbone. Chloroacetamide derivatives have been noted for their application in polymer modification. umich.edu This method allows for precise control over the degree of functionalization of the final material. Such modified materials could exhibit unique properties conferred by the dense arrangement of the halogenated aromatic amide moieties.

Theoretical and Advanced Computational Chemistry Studies of 2,2 Dichloro N 5 Chloro 2 Methylphenyl Acetamide

Quantum Chemical Calculations of Electronic Structure: Frontier Molecular Orbitals (HOMO/LUMO) and Charge Distribution

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of 2,2-dichloro-N-(5-chloro-2-methylphenyl)acetamide. These calculations elucidate the distribution of electrons within the molecule and identify the regions most involved in chemical reactions.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For chloroacetamide derivatives, the HOMO is typically localized on the substituted phenyl ring, while the LUMO is often distributed across the acetamide (B32628) backbone, particularly the carbonyl group.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. This information helps identify electrophilic and nucleophilic sites within the molecule. In this compound, the chlorine and oxygen atoms are expected to carry negative partial charges due to their high electronegativity, while the carbonyl carbon and the carbon atom of the dichloromethyl group are anticipated to be electrophilic (positively charged). researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for a Chloroacetamide Analog Calculated using DFT/B3LYP/6-311G(d,p). Data is illustrative for a structurally similar compound.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.85 |

| LUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental data from techniques like Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy to validate both the theoretical model and the experimental structure. researchgate.netnih.gov

DFT calculations can accurately predict vibrational frequencies corresponding to the IR spectrum. By calculating the vibrational modes of the molecule, a theoretical IR spectrum can be generated. This allows for the assignment of specific absorption bands to the stretching and bending of particular bonds, such as the C=O (carbonyl), N-H (amide), and C-Cl (chloro) bonds. For related acetanilides, the carbonyl stretching frequency is a key diagnostic peak. mdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. Theoretical predictions of chemical shifts for the aromatic protons, the methyl group protons, and the carbons in the phenyl ring and acetamide moiety can be correlated with experimental spectra to confirm the molecular structure. mdpi.com

Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and generate a theoretical UV-Visible absorption spectrum. nih.gov The analysis of the orbitals involved in these transitions, often from HOMO to LUMO, provides insight into the nature of the electronic excitations. nih.gov

Electrostatic Potential Surface Analysis and Molecular Electrostatic Interactions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive behavior of a molecule. The MEP map is plotted onto the electron density surface of the molecule, using a color scale to indicate regions of different electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these areas are expected around the carbonyl oxygen and the chlorine atoms.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack. The hydrogen atom of the amide (N-H) group is a prominent positive site.

Green regions denote neutral or weakly polarized areas, typically the aromatic ring's carbon framework.

The MEP surface is crucial for understanding intermolecular interactions, such as hydrogen bonding. The positive potential around the N-H group and the negative potential on the carbonyl oxygen strongly suggest that the molecule can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded chains in the solid state, a feature observed in the crystal structures of similar acetanilides. nih.govnih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Chemical Processes

Quantitative Structure-Reactivity Relationship (QSRR) models establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their chemical reactivity. For chloroacetamides, QSRR studies can be used to predict reactivity in processes like nucleophilic substitution, which is a key aspect of their chemical behavior. researchgate.net

The models typically use a set of molecular descriptors calculated from the compound's structure. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial atomic charges), steric (e.g., molecular volume, surface area), or topological. For a series of related chloroacetamides, a QSRR model might correlate these descriptors with experimentally determined reaction rates. nih.gov

For instance, the electrophilicity index, derived from HOMO and LUMO energies, can be a powerful descriptor for predicting the susceptibility of the molecule to react with nucleophiles. mdpi.com Studies on chloroacetamides have shown that their ability to alkylate nucleophiles is a defining feature of their reactivity. researchgate.netnih.gov A QSRR model for this compound could predict its relative alkylating potential based on its computed electronic properties compared to other analogs. nih.govresearchgate.net

Table 2: Common Descriptors Used in QSRR Models for Chloroacetamides

| Descriptor Type | Example Descriptors | Relevance to Reactivity |

|---|---|---|

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Partial Charges | Governs electrostatic interactions and orbital-controlled reactions. |

| Steric | Molecular Volume, Surface Area, Ovality | Influences the accessibility of reactive sites to other reagents. |

| Thermodynamic | Heat of Formation, Gibbs Free Energy | Indicates the stability of reactants and products. |

Development of Specialized Force Fields and Parameters for Molecular Simulations of the Compound

While quantum chemical calculations provide high accuracy for single molecules or small clusters, molecular simulations like Molecular Dynamics (MD) are necessary to study the behavior of large systems over time. These simulations rely on force fields, which are sets of equations and parameters that define the potential energy of the system.

Standard force fields (e.g., AMBER, CHARMM, OPLS) may not have accurate parameters for a specialized molecule like this compound. Therefore, the development of a specialized force field is often required. This process involves:

Parameter Derivation: Quantum mechanical calculations are performed on the molecule to obtain data on its equilibrium bond lengths, bond angles, dihedral angles, and partial atomic charges.

Parameterization: This data is used to derive the force field parameters. For example, bond stretching and angle bending parameters are often derived by fitting them to the potential energy surface calculated via quantum mechanics. Torsional parameters, which govern the rotation around bonds, are fitted to reproduce the rotational energy profiles.

Validation: The newly developed force field is tested by running simulations and comparing the results with available experimental data (e.g., density, heat of vaporization) or high-level quantum mechanical results.

Once a reliable force field is developed, MD simulations can be performed to study the compound's conformational dynamics, its interactions with solvents, or its behavior in a condensed phase, providing insights that are inaccessible through static quantum calculations alone. mdpi.com

Advanced Analytical Methodologies for Research Oriented Detection and Quantification of 2,2 Dichloro N 5 Chloro 2 Methylphenyl Acetamide

Method Development and Validation for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) represent the foundational techniques for the separation and quantification of organic molecules. The selection between these two methods is primarily based on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

For non-volatile and thermally labile compounds, HPLC is the method of choice. A reversed-phase HPLC (RP-HPLC) method is typically the first approach for a molecule like 2,2-dichloro-N-(5-chloro-2-methylphenyl)acetamide. Method development would involve optimizing the stationary phase, mobile phase composition, and detector settings.

Stationary Phase: A C18 or C8 column is generally suitable for separating moderately non-polar compounds. Columns with a smaller particle size (e.g., <3 µm) can provide higher resolution and efficiency.

Mobile Phase: A gradient elution using a mixture of water and an organic modifier like acetonitrile or methanol is common. The gradient allows for the efficient elution of the target compound while separating it from impurities with different polarities. Additives such as formic acid may be used to improve peak shape.

Detection: Ultraviolet (UV) detection is a primary choice, given the aromatic nature of the compound. The detection wavelength would be set at an absorbance maximum to ensure high sensitivity. A photodiode array (PDA) detector can provide spectral information, aiding in peak purity assessment.

Gas Chromatography (GC)

GC is a preferred technique for volatile and thermally stable analytes. Given its structure, this compound may be amenable to GC analysis, provided it does not degrade at the temperatures used in the injector and column.

Injection: Direct liquid injection is a common mode. For trace analysis, headspace injection could be explored if the compound has sufficient volatility.

Column: A fused-silica capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-polydimethylsiloxane) would be appropriate for separation.

Detection: An Electron Capture Detector (ECD) would offer high sensitivity for this polychlorinated compound. A Flame Ionization Detector (FID) provides a more universal response, while a mass spectrometer (MS) offers the highest selectivity and structural information (see Section 7.2).

Method Validation

Once a method is developed, it must be validated to ensure its reliability. Validation parameters are established following guidelines from regulatory bodies and include accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantification (LOQ).

| Validation Parameter | Typical Acceptance Criteria for HPLC/GC Methods | Description |

|---|---|---|

| Accuracy | Recovery of 90-110% | Measures the closeness of the experimental value to the true value, often assessed by analyzing spiked samples at different concentration levels. |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 2% | Assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. |

| Linearity | Correlation Coefficient (R²) ≥ 0.995 | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) of 3:1 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) of 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

Hyphenated Techniques: GC-MS/MS and LC-MS/MS for Trace Analysis and Mechanistic Metabolite Identification

For complex matrices or when very low detection limits are required, hyphenated techniques that couple the separation power of chromatography with the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) are indispensable.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for analyzing compounds like this compound in various samples. acs.org It offers high sensitivity and selectivity, making it ideal for trace analysis.

Ionization: Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically operating in positive ion mode to generate the protonated molecule [M+H]⁺.

Trace Analysis: For quantification, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of the target compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process drastically reduces background noise and enhances sensitivity, allowing for detection at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.

Metabolite Identification: The structure of metabolites can be elucidated by analyzing the fragmentation patterns (product ion scans) of potential metabolite ions detected in a sample. mdpi.com By comparing these fragmentation patterns to that of the parent compound and considering known metabolic pathways (e.g., hydroxylation, dehalogenation), the chemical structure of the metabolites can be proposed.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS provides similar advantages in sensitivity and selectivity for volatile compounds.

Ionization: Electron Ionization (EI) is the standard, creating a characteristic fragmentation pattern that serves as a chemical fingerprint for the compound.

Analysis: Like LC-MS/MS, GC-MS/MS can be operated in MRM mode for highly sensitive quantification. The combination of the compound's retention time and the specific precursor-to-product ion transition provides a very high degree of certainty in identification and quantification. researchgate.net